Tert-butyl (6-(piperidin-4-ylmethyl)pyridin-2-YL)carbamate
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Overview
Description
Tert-butyl (6-(piperidin-4-ylmethyl)pyridin-2-yl)carbamate is a chemical compound with the molecular formula C16H26N3O2. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-(piperidin-4-ylmethyl)pyridin-2-yl)carbamate typically involves the reaction of 6-(piperidin-4-ylmethyl)pyridin-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-(piperidin-4-ylmethyl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine or pyridine derivatives.
Scientific Research Applications
Tert-butyl (6-(piperidin-4-ylmethyl)pyridin-2-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (6-(piperidin-4-ylmethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperidine and pyridine rings play a crucial role in its binding affinity and specificity. The carbamate group can undergo hydrolysis, releasing the active amine or alcohol, which then exerts its biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl methyl (piperidin-4-yl)carbamate: Similar structure but lacks the pyridine ring.
Tert-butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)methyl)carbamate: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
Tert-butyl (6-(piperidin-4-ylmethyl)pyridin-2-yl)carbamate is unique due to the presence of both piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C16H25N3O2 |
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Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl N-[6-(piperidin-4-ylmethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-14-6-4-5-13(18-14)11-12-7-9-17-10-8-12/h4-6,12,17H,7-11H2,1-3H3,(H,18,19,20) |
InChI Key |
DHCLVLGLLYHXAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)CC2CCNCC2 |
Origin of Product |
United States |
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